molecular formula C7H11N3 B12833790 (S)-6-(1-Aminoethyl)pyridin-2-amine

(S)-6-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B12833790
M. Wt: 137.18 g/mol
InChI Key: QLXUFEACGXTPSC-YFKPBYRVSA-N
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Description

(S)-6-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted at the 6-position with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: An aminoethyl group is introduced at the 6-position of the pyridine ring through a substitution reaction.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(S)-6-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Aminoethyl)pyridin-2-amine: Another chiral pyridine derivative with similar structural features.

    2-Methyl-quinazolines: Compounds with a quinazoline ring system that share some chemical properties.

Uniqueness

(S)-6-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-[(1S)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m0/s1

InChI Key

QLXUFEACGXTPSC-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)N)N

Canonical SMILES

CC(C1=NC(=CC=C1)N)N

Origin of Product

United States

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